N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941991-39-5
VCID: VC6515006
InChI: InChI=1S/C18H21ClN2O3S2/c19-15-8-6-14(7-9-15)13-20-17(22)12-16-4-1-2-10-21(16)26(23,24)18-5-3-11-25-18/h3,5-9,11,16H,1-2,4,10,12-13H2,(H,20,22)
SMILES: C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Molecular Formula: C18H21ClN2O3S2
Molecular Weight: 412.95

N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

CAS No.: 941991-39-5

Cat. No.: VC6515006

Molecular Formula: C18H21ClN2O3S2

Molecular Weight: 412.95

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide - 941991-39-5

Specification

CAS No. 941991-39-5
Molecular Formula C18H21ClN2O3S2
Molecular Weight 412.95
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Standard InChI InChI=1S/C18H21ClN2O3S2/c19-15-8-6-14(7-9-15)13-20-17(22)12-16-4-1-2-10-21(16)26(23,24)18-5-3-11-25-18/h3,5-9,11,16H,1-2,4,10,12-13H2,(H,20,22)
Standard InChI Key JLJUTVIUFDEOCE-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(4-Chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has the molecular formula C₁₈H₂₁ClN₂O₃S₂ and a molecular weight of 412.95 g/mol. The compound’s structure integrates three key components:

  • A 4-chlorobenzyl group, known for enhancing lipid solubility and membrane permeability in drug candidates.

  • A thiophen-2-ylsulfonyl piperidine moiety, which introduces sulfur-based electronic effects and conformational rigidity.

  • An acetamide bridge, facilitating hydrogen bonding and interactions with biological targets.

The presence of chlorine and sulfur atoms contributes to its electron-withdrawing and donating properties, respectively, influencing reactivity and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number941991-39-5
Molecular FormulaC₁₈H₂₁ClN₂O₃S₂
Molecular Weight412.95 g/mol
SolubilityNot reported
Melting PointNot reported

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the thiophen-2-ylsulfonyl group at the 1-position and the acetamide side chain at the 2-position. This spatial arrangement may influence steric interactions with enzymatic pockets, though crystallographic data are currently unavailable.

Synthetic Methodology

Reaction Pathway

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Preparation of Thiophen-2-ylsulfonyl Piperidine:
    Piperidine reacts with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate.

  • Acetamide Formation:
    The intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, yielding 2-chloro-N-(thiophen-2-ylsulfonyl piperidin-2-yl)acetamide.

  • Benzylation:
    A 4-chlorobenzyl group is introduced via alkylation, typically using a palladium catalyst or under Ullmann coupling conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Piperidine, thiophen-2-ylsulfonyl chloride, Et₃N, DCM, 0°C→RT65–70%
2Chloroacetyl chloride, K₂CO₃, DMF, 50°C55–60%
34-Chlorobenzyl bromide, Pd(PPh₃)₄, DIPEA, THF, reflux40–45%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural validation uses ¹H/¹³C NMR, IR (notable peaks: S=O at 1150 cm⁻¹, C=O at 1680 cm⁻¹), and HRMS .

Hypothesized Biological Activities

Mechanistic Insights

While direct studies on this compound are absent, its structural motifs suggest plausible targets:

  • Antimicrobial Activity: The thiophene sulfonyl group may inhibit bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .

  • Anticancer Potential: Chlorobenzyl groups in related compounds intercalate DNA or inhibit topoisomerases, while sulfonamides modulate apoptosis pathways.

  • Anti-inflammatory Effects: Piperidine derivatives often target cyclooxygenase-2 (COX-2) or NF-κB signaling .

Comparative Pharmacodynamics

Compared to 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide , the thiophen-2-ylsulfonyl group in the subject compound enhances electron-withdrawing capacity, potentially improving target binding. Conversely, the urea derivative in exhibits distinct hydrogen-bonding profiles, favoring kinase inhibition.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Evaluate cytotoxicity, antimicrobial efficacy, and kinase inhibition profiles.

  • ADMET Studies: Assess pharmacokinetics, metabolic stability, and blood-brain barrier penetration.

  • Structural Optimization: Explore substituent effects on the benzyl (e.g., fluoro, nitro) and sulfonyl (e.g., methyl, trifluoromethyl) groups.

Technological Advancements

  • Crystallography: Resolve 3D structure to guide computational docking studies.

  • Prodrug Design: Mask the acetamide as an ester to enhance oral bioavailability.

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